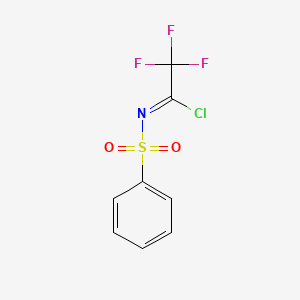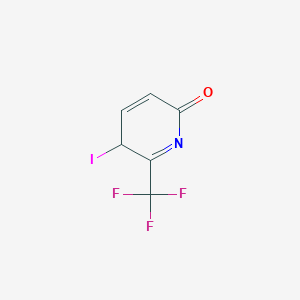
3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one: is a heterocyclic compound that contains iodine, fluorine, and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one can be achieved through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)pyridine derivatives. For instance, the reaction of 2-(trifluoromethyl)pyridine with iodine in the presence of a base such as potassium carbonate in acetonitrile can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiourea, and potassium cyanide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Cross-Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are often employed.
Major Products Formed:
Substitution Reactions: Products include 3-azido-2-(trifluoromethyl)-3H-pyridin-6-one, 3-thio-2-(trifluoromethyl)-3H-pyridin-6-one, and 3-cyano-2-(trifluoromethyl)-3H-pyridin-6-one.
Cross-Coupling Reactions: Products include various aryl or alkyl-substituted pyridinones.
Applications De Recherche Scientifique
Chemistry: 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one involves its interaction with molecular targets through its iodine and trifluoromethyl groups. These groups can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 3-iodo-2-(trifluoromethyl)pyridine
- 3-iodo-2-(trifluoromethyl)benzonitrile
- 3-iodo-2-(trifluoromethyl)indole
Comparison: Compared to similar compounds, 3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one is unique due to the presence of the pyridinone ring, which can enhance its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C6H3F3INO |
|---|---|
Poids moléculaire |
288.99 g/mol |
Nom IUPAC |
3-iodo-2-(trifluoromethyl)-3H-pyridin-6-one |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-3H |
Clé InChI |
CANGQARUFSTJAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N=C(C1I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


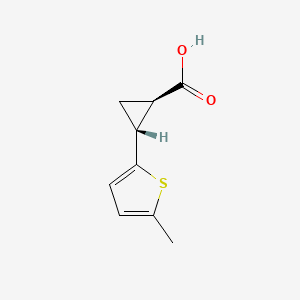

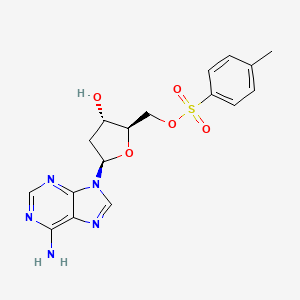
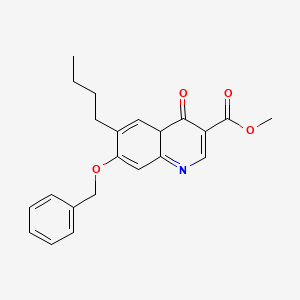
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
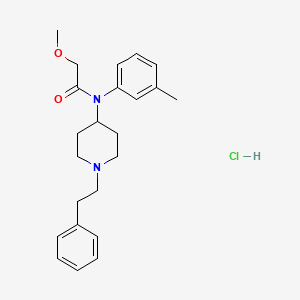
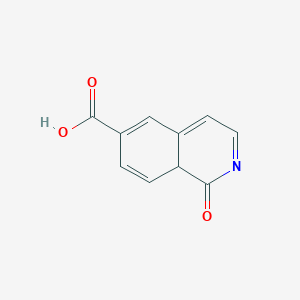
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
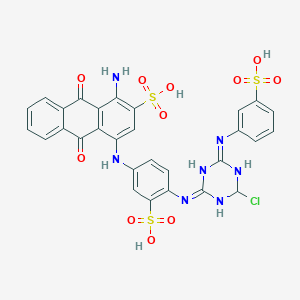
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)


